2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(6-methyl-2-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-8-2-4-10-9(6-8)3-5-11(14)13(10)7-12(15)16/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
IOZKJHFQNNBFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid typically involves the reaction of 6-methyl-2-oxoquinoline with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Substitution Reactions
The quinoline ring undergoes electrophilic substitution, particularly at the 6-methyl and 2-oxo positions. Key reactions include:
-
Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) in acidic media to form halogenated derivatives at the quinoline ring’s electron-rich positions.
-
N-Alkylation : The nitrogen atom at position 1 participates in alkylation with alkyl halides (e.g., ethyl iodide) under basic conditions (K₂CO₃/DMF), yielding N-alkylated products .
Functionalization of the Acetic Acid Group
The carboxylic acid moiety participates in esterification, amidation, and hydrazide formation:
Phosphorylation Reactions
The compound reacts with phosphorus-based reagents to form phosphonate derivatives:
-
Triethoxy Phosphonoacetate Reaction : Under acidic conditions (acetic acid/H₂SO₄), the acetic acid group undergoes phosphorylation, yielding diethyl 6-(1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinolin-3-yl)-2-oxo-2H-pyran-3-yl-3-phosphonate (50% yield) .
-
Mechanism : The reaction proceeds via carbanion attack on the allylic system, followed by elimination of HNMe₂ .
Key Spectral Data for Phosphonate Product :
-
IR : 1250 cm⁻¹ (P=O), 1032 cm⁻¹ (P-O-C)
-
³¹P-NMR : δ 24.2 ppm (singlet)
-
¹H-NMR : δ 1.05–1.35 (t, 6H, CH₃), δ 3.75–4.15 (m, 4H, CH₂)
Metal Complexation
The carboxylic acid group coordinates with metals to form stable complexes:
-
Diphenyltin(IV) Complexes : Reacts with diphenyltin(IV) oxide in toluene under reflux to form bis-carboxylato complexes. These complexes exhibit skew-trapezoidal geometry, confirmed by ¹¹⁹Sn-NMR (δ −180 to −200 ppm) .
-
Biological Relevance : These tin complexes demonstrate potent cytotoxicity (IC₅₀: 0.1–3.7 μM) against cancer cell lines via caspase-dependent apoptosis .
Oxidation and Reduction
-
Oxidation : Treatment with hydrogen peroxide oxidizes the 2-oxo group to a hydroxylated derivative.
-
Reduction : Sodium borohydride reduces the ketone group at position 2 to a secondary alcohol.
Structural Modifications for Bioactivity
Derivatives synthesized via these reactions show enhanced biological activity:
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been extensively studied for their potential as anticancer agents. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Research indicates that quinoline derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and the activation of pro-apoptotic pathways. For instance, studies have shown that compounds similar to 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid can lead to G2/M phase arrest in MCF-7 breast cancer cells, as evidenced by increased levels of apoptotic markers like Caspase-3 and BAX .
- Case Studies : In a study evaluating multiple quinoline derivatives, one compound exhibited an IC50 value of 3.02 µM against MCF-7 cells, comparable to the standard drug Doxorubicin (IC50 = 2.29 µM) . Another study highlighted that derivatives with structural modifications around the quinoline core showed enhanced activity against colorectal and breast cancer cell lines .
Antibacterial Properties
In addition to anticancer properties, quinoline derivatives have been explored for their antibacterial activities. The unique structural features of these compounds contribute to their effectiveness against various bacterial strains.
- Activity Spectrum : Compounds related to this compound have been tested against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against strains like Staphylococcus aureus and Escherichia coli .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between quinoline derivatives and biological targets, facilitating the design of more effective drugs.
- Binding Affinity : Computational studies have indicated that certain quinoline derivatives exhibit strong binding affinities to key targets involved in cancer progression, such as Aurora A kinase. For example, specific compounds demonstrated docking scores indicating favorable interactions with target proteins crucial for tumor growth regulation .
Summary Table of Applications
Mechanism of Action
The exact mechanism of action of 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as bacterial enzymes or receptors involved in inflammatory pathways. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 6′-Methyl-4′-methoxy-2-oxo-2H- 1-benzopyran : Exhibits antimicrobial activity .
6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: Known for its diuretic activity.
Uniqueness
2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid stands out due to its versatile chemical reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry. Additionally, its antimicrobial properties make it a promising candidate for developing new therapeutic agents .
Biological Activity
2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid is a compound that belongs to the quinoline family, known for its diverse biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical structure and properties:
- Chemical Formula : C12H11NO3
- Molecular Weight : 219.23 g/mol
- IUPAC Name : this compound
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the cytotoxicity data obtained from in vitro assays:
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, a process that is crucial for preventing tumor growth and metastasis.
- Cell Cycle Arrest : Flow cytometric analyses revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is essential for halting cancer cell proliferation.
- Inhibition of Cell Adhesion : By affecting cell adhesion properties, the compound may prevent cancer cells from anchoring and spreading, thus reducing metastasis.
- Lipid Peroxidation : The compound induces oxidative stress in cancer cells, leading to lipid peroxidation and subsequent cell death .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : In a study evaluating the cytotoxic effects on MCF-7 breast cancer cells, it was found that the compound significantly reduced cell viability compared to control groups, with an IC50 value comparable to established chemotherapeutic agents like Doxorubicin .
- Melanoma Research : A separate investigation into A375 melanoma cells demonstrated that treatment with this quinoline derivative resulted in increased apoptotic markers and reduced cell proliferation rates, indicating its potential as a therapeutic agent against melanoma .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid, and how do reaction conditions influence product purity and yield?
- Methodological Answer : A common approach involves alkylation of the quinolinone core. For example, alkylation of 3-acetyl-4-methylquinolin-2-(1H)-one with methyl chloroacetate in a solvent mixture (DMF/acetone, 1:1) using K₂CO₃ as a base yields both N-substituted and O-regioisomeric products. Optimization requires controlling reaction time, temperature (~50–60°C), and stoichiometry to favor the desired N-alkylated product. Column chromatography or recrystallization is typically employed to isolate the target compound .
- Key Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent System | DMF/acetone (1:1) | Enhances solubility of reactants |
| Base | K₂CO₃ | Facilitates deprotonation |
| Temperature | 50–60°C | Balances reaction rate/selectivity |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with quinoline proton signals appearing downfield (δ 7.5–8.5 ppm) and methyl/acetate groups in characteristic regions (δ 2.0–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 232.0974 for C₁₂H₁₁NO₃).
- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl groups (C=O, ~1700 cm⁻¹) and quinoline rings (~1600 cm⁻¹) are critical.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : While current GHS data indicates no classified hazards for this compound (CAS 52531-20-1), general precautions include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis or handling of powders to avoid inhalation.
- First-Aid Measures :
- Skin contact: Wash with soap/water.
- Eye exposure: Rinse with water for 15 minutes.
- Storage : Store in sealed containers at –20°C, protected from light and moisture .
Advanced Research Questions
Q. How can mechanistic studies resolve regioisomeric byproduct formation during synthesis?
- Methodological Answer : Regioisomer formation (e.g., O- vs. N-alkylation) arises from ambident nucleophilicity of the quinolinone system. To minimize byproducts:
- Solvent Polarity : Polar aprotic solvents (DMF) favor N-alkylation by stabilizing transition states.
- Temperature Control : Lower temperatures (≤50°C) reduce kinetic competition between sites.
- Computational Modeling : Density Functional Theory (DFT) calculations predict nucleophilic attack preferences at N vs. O sites based on charge distribution .
Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability Studies :
Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC over 24–72 hours. - Thermal Stability :
Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. - Light Sensitivity :
Expose to UV/VIS light (ICH Q1B guidelines) and track photodegradation products using LC-MS .
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent concentrations (IC₅₀ measurements).
- Metabolite Profiling : Identify active metabolites via liver microsome assays to distinguish parent compound effects.
- Data Normalization : Cross-reference with positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity metrics .
Q. What computational approaches predict the compound’s pharmacokinetic properties and target interactions?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate absorption (LogP ~2.5), metabolism (CYP450 interactions), and bioavailability.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets (e.g., kinases or GPCRs).
- MD Simulations : Assess protein-ligand complex stability over 100-ns trajectories using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
